Product packaging for benzyl N-(4-bromo-3-methylphenyl)carbamate(Cat. No.:CAS No. 1246187-55-2)

benzyl N-(4-bromo-3-methylphenyl)carbamate

Cat. No.: B1383547
CAS No.: 1246187-55-2
M. Wt: 320.18 g/mol
InChI Key: LXEMWSZVYZJKAG-UHFFFAOYSA-N
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Description

The compound benzyl N-(4-bromo-3-methylphenyl)carbamate is an organic compound belonging to the class of aryl bromides. It is a synthetic compound that has been utilized in various fields of research, including medical, environmental, and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14BrNO2 B1383547 benzyl N-(4-bromo-3-methylphenyl)carbamate CAS No. 1246187-55-2

Properties

IUPAC Name

benzyl N-(4-bromo-3-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-9-13(7-8-14(11)16)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEMWSZVYZJKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromoaniline with benzyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for This compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(4-bromo-3-methylphenyl)carbamate: undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium alkoxides, thiols, and amines.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted anilines, thiophenols, and alkoxybenzenes.

    Oxidation: Products include N-oxides.

    Reduction: Products include anilines.

Scientific Research Applications

benzyl N-(4-bromo-3-methylphenyl)carbamate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

benzyl N-(4-bromo-3-methylphenyl)carbamate: can be compared with other similar compounds such as:

  • N-(4-Bromo-3-methylphenyl)-carbamic acid phenylmethyl ester
  • N-(4-Bromo-3-methylphenyl)-carbamic acid phenylmethyl ester

These compounds share similar structural features but may differ in their reactivity, biological activity, and applications . The uniqueness of This compound lies in its specific substitution pattern and the presence of both bromine and carbamate functional groups, which confer distinct chemical and biological properties.

Biological Activity

Benzyl N-(4-bromo-3-methylphenyl)carbamate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15H16BrN O2
  • Molecular Weight : Approximately 334.2077 g/mol
  • Physical State : White to off-white solid
  • Melting Point : 102-105 °C

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzylamine with 4-bromo-3-methylphenyl isocyanate. The following table summarizes some synthetic routes:

Method Description
Direct ReactionReaction of benzylamine with 4-bromo-3-methylphenyl isocyanate.
Coupling ReactionsUtilization of coupling agents to enhance yield.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. Its mechanism of action may involve the inhibition of cell wall synthesis or disruption of membrane integrity.

  • Case Study 1 : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for different bacterial strains.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties, particularly against certain cancer cell lines.

  • Case Study 2 : In vitro tests demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. Mechanistic studies indicated that it may induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier, suggesting potential central nervous system activity.

Table: Pharmacokinetic Parameters

Parameter Value
AbsorptionHigh
Blood-Brain Barrier PenetrationLikely
Half-LifeNot yet determined

The precise biochemical pathways affected by this compound are still under investigation. However, its structural similarity to known bioactive compounds suggests it may interact with specific protein targets involved in cell signaling and metabolic processes.

Research Applications

This compound is not only valuable in academic research but also holds promise for pharmaceutical development:

  • Antibiotic Development : It serves as an intermediate in synthesizing antibiotics, contributing to efforts against antimicrobial resistance.
  • Drug Discovery : Its unique structure makes it a candidate for further modifications aimed at enhancing biological activity.

Q & A

Q. What are the standard synthetic methodologies for benzyl N-(4-bromo-3-methylphenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling benzyl chloroformate with 4-bromo-3-methylaniline under basic conditions. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of benzyl chloroformate. Triethylamine or pyridine is often employed as a base to neutralize HCl byproducts .
  • Temperature Control : Reactions are performed at 0–5°C initially to suppress side reactions, followed by gradual warming to room temperature.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended. Purity can be verified via HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How is this compound characterized spectroscopically, and what are critical spectral markers?

  • NMR Analysis :
    • ¹H NMR : Look for the benzyloxy group (δ 5.1–5.3 ppm, singlet, –OCH2Ph), aromatic protons (δ 6.8–7.4 ppm), and the carbamate NH (δ 8.5–9.0 ppm, broad if unexchanged) .
    • ¹³C NMR : The carbonyl carbon (C=O) appears at δ 153–155 ppm, while the benzyl methylene resonates at δ 66–68 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ at m/z 334.02 (C₁₅H₁₄BrNO₂) .

Q. What crystallographic tools are suitable for resolving the compound’s structure, and how are data contradictions addressed?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography .
  • Contradiction Management : If thermal parameters (e.g., Ueq) for the bromine atom exceed expected ranges, check for disorder or twinning. ORTEP-3 can visualize thermal ellipsoids to assess positional accuracy .

Advanced Research Questions

Q. How does the carbamate group in this compound influence biological activity, particularly in enzyme inhibition studies?

The carbamate moiety acts as a hydrolytically stable bioisostere for labile esters or amides. In prostate cancer cell models (e.g., PC-3M-CT+), modifications to the carbamate side chain (e.g., benzyl vs. phenyl groups) alter HIF-1α inhibition efficacy. Activity is assessed via:

  • Dose-Response Assays : Measure IC₅₀ values using luciferase reporters for HIF-1 activation .
  • Molecular Docking : Compare binding affinities to the HIF-1α PAS-B domain using AutoDock Vina .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Validation via DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare predicted vs. observed NMR shifts. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .
  • Cross-Platform Crystallography : If SHELXL refinement yields high R-factors (>5%), reprocess data with Olex2 or check for overlooked symmetry elements (e.g., pseudo-merohedral twinning) .

Q. How can substituent effects (e.g., bromine, methyl groups) be systematically studied to enhance the compound’s stability or reactivity?

  • Hammett Analysis : Replace the 4-bromo-3-methylphenyl group with substituents of varying σ values to correlate electronic effects with hydrolysis rates (e.g., in pH 7.4 buffer at 37°C) .
  • Accelerated Stability Testing : Use LC-MS to track degradation products under UV light or oxidative conditions (e.g., H₂O₂). The bromine atom may reduce photostability compared to chloro analogs .

Q. What computational methods predict the compound’s interactions in supramolecular assemblies or drug delivery systems?

  • Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration using GROMACS to assess potential as a drug carrier. The benzyl group enhances lipophilicity (logP ~3.5), favoring membrane association .
  • Crystal Packing Analysis : Mercury (CCDC) can identify dominant intermolecular interactions (e.g., C–H···O hydrogen bonds between carbamate carbonyl and adjacent aryl rings) .

Methodological Notes

  • Safety : Handle with nitrile gloves and under a fume hood due to potential respiratory irritation from fine powders .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .hkl files) and NMR spectra (FID files) in institutional repositories for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl N-(4-bromo-3-methylphenyl)carbamate
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benzyl N-(4-bromo-3-methylphenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.